K02288
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Overview
Description
K02288 is a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK1, ALK2, and ALK6 with high affinity. It is a small molecule with the chemical structure 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-pyridin-3-yl]-phenol . This compound has gained attention in scientific research due to its ability to modulate BMP signaling pathways, which are crucial in various biological processes and diseases.
Biochemical Analysis
Biochemical Properties
K02288 interacts with several enzymes and proteins, particularly the type I BMP receptors, including ALK1, ALK2, and ALK6 . It shows slightly weaker inhibition against other ALKs . The interaction between this compound and these receptors plays a crucial role in various biochemical reactions .
Cellular Effects
In cellular processes, this compound has a significant impact. It reduces BMP4-induced Smad1/5/8 phosphorylation in vitro . This influence on cell function suggests that this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BMP receptors . It inhibits these receptors, leading to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K02288 involves the formation of a 2-aminopyridine scaffold. The key steps include:
Formation of the pyridine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Introduction of the amino group: This step involves the nitration of the pyridine ring followed by reduction to introduce the amino group.
Attachment of the trimethoxyphenyl group: This is done through a coupling reaction, often using a palladium-catalyzed cross-coupling method
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
K02288 undergoes various chemical reactions, including:
Oxidation: The phenolic group in this compound can be oxidized under certain conditions.
Reduction: The nitro group introduced during synthesis can be reduced to an amino group.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
K02288 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study BMP signaling pathways and their modulation.
Biology: Investigated for its role in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Potential therapeutic applications in diseases related to BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.
Industry: Utilized in the development of new drugs targeting BMP pathways
Mechanism of Action
K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
LDN-193189: Another potent BMP inhibitor with a similar mechanism of action.
Uniqueness of K02288
This compound is unique due to its higher affinity and selectivity for ALK1, ALK2, and ALK6 compared to other BMP inhibitors. It also exhibits improved pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .
Biological Activity
K02288 is a small molecule inhibitor that selectively targets the Bone Morphogenetic Protein (BMP) signaling pathway, particularly the ALK2 receptor. Its discovery has opened avenues for therapeutic applications in conditions characterized by dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers.
Structure-Activity Relationship (SAR)
This compound is based on a 2-aminopyridine scaffold , which has shown significant binding affinity for ALK2 and other BMP type I receptors. The compound exhibits a favorable kinome-wide selectivity profile, demonstrating less off-target inhibition compared to other inhibitors like LDN-193189. The structure-activity relationship studies indicate that modifications to the 3-phenol substituent can enhance its potency and selectivity against ALK2.
Key Findings from SAR Studies
- This compound shows IC50 values of approximately 100 nM against ALK2 in cellular assays, which is weaker than LDN-193189 (IC50 = 10 nM) but still significant for therapeutic exploration .
- The compound effectively inhibits BMP-induced phosphorylation of Smad1/5/8, confirming its role in blocking BMP signaling pathways .
This compound functions primarily as an ATP-competitive inhibitor of the ALK2 receptor. Its binding stabilizes an inactive conformation of the kinase domain, preventing downstream signaling activation. Structural studies have revealed that this compound forms multiple hydrogen bonds within the ATP-binding pocket, which is critical for its inhibitory activity .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits BMP signaling in various cell types:
- C2C12 Cells : this compound reduced BMP4-induced phosphorylation of Smad1/5/8 in a dose-dependent manner .
- Human Umbilical Vein Endothelial Cells (HUVECs) : The compound inhibited BMP9-induced signaling, leading to dysfunctional vessel formation in angiogenesis assays .
In Vivo Studies
This compound has shown promise in preclinical models:
- In mouse models of FOP, this compound demonstrated efficacy in reducing ectopic bone formation, highlighting its potential therapeutic application .
- The compound's ability to induce a hypersprouting phenotype in endothelial sprouting assays suggests it may also play a role in modulating angiogenesis, which could be beneficial or detrimental depending on the context .
Comparative Analysis with Other Inhibitors
Compound | Target | IC50 (nM) | Selectivity Profile | Notable Effects |
---|---|---|---|---|
This compound | ALK2 | 100 | More selective than LDN-193189 | Inhibits BMP signaling |
LDN-193189 | ALK2 | 10 | Broader inhibition across kinases | Stronger BMP inhibition |
LDN-214117 | ALK2 | <1 | >100-fold selectivity over ALK5 | Superior cellular activity |
Case Studies
- Fibrodysplasia Ossificans Progressiva (FOP) : this compound was tested in mouse models demonstrating its ability to inhibit abnormal bone growth associated with FOP. The results suggest that this compound may serve as a therapeutic agent for managing this condition by selectively inhibiting ALK2 without affecting other pathways significantly .
- Angiogenesis : In chick chorioallantoic membrane assays, this compound caused dysfunctional vessel formation, indicating its potential use in tumor biology where aberrant angiogenesis is a concern. This activity aligns with its role as an inhibitor of BMP9 signaling, which is crucial for endothelial cell function .
Properties
IUPAC Name |
3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLMANFTWLNAKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431985-92-0 |
Source
|
Record name | K 02288 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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